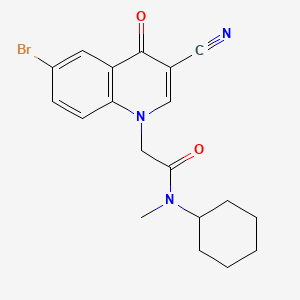![molecular formula C21H32N4O B7635144 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide, also known as IND24, is a novel compound that has received significant attention in the scientific community due to its potential therapeutic applications. IND24 belongs to the class of indole-based compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is an important pathway involved in cell proliferation and survival. 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide inhibits the activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells. In addition, 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its anti-inflammatory activity.
Biochemical and physiological effects:
3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of the PI3K/Akt/mTOR signaling pathway, and inhibition of pro-inflammatory cytokine production. In addition, 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide is its potent anticancer activity against a wide range of cancer cell lines. In addition, 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide exhibits anti-inflammatory and antimicrobial activity, indicating its potential for the treatment of inflammatory and infectious diseases. However, one of the limitations of 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide. One of the directions is to explore the potential of 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide as a therapeutic agent for the treatment of cancer and inflammatory diseases in vivo. In addition, further studies are needed to elucidate the mechanism of action of 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide and its potential targets in cancer and inflammatory cells. Furthermore, the development of more efficient synthesis methods and analogs of 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide may improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
The synthesis of 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide involves the reaction of 3-indolylacetic acid with 1-(4-methylpiperazin-1-yl)-3-methylbutan-2-one in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for 24 hours, followed by workup and purification to obtain the final product. The yield of the synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In vitro studies have demonstrated that 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In addition to its anticancer activity, 3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide has also been shown to exhibit anti-inflammatory and antimicrobial activity.
Propiedades
IUPAC Name |
3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-17(2)20(25-14-12-23(3)13-15-25)16-22-21(26)9-11-24-10-8-18-6-4-5-7-19(18)24/h4-8,10,17,20H,9,11-16H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDCKLQMDVUDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)CCN1C=CC2=CC=CC=C21)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)


![6-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635106.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone](/img/structure/B7635130.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)


![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)